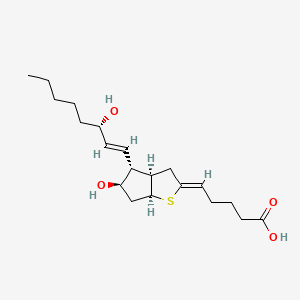
6,9-Thiaprostacyclin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9-Thiaprostacyclin is a synthetic analogue of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. Prostacyclin is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. This compound was developed to enhance the stability and biological activity of prostacyclin, making it a valuable compound in various scientific and medical applications .
Métodos De Preparación
The synthesis of 6,9-Thiaprostacyclin involves several steps, including the intramolecular cyclization of acetylenic mercaptide under basic conditions . The synthetic route typically starts with the preparation of the acetylenic mercaptide, followed by cyclization to form the thiaprostacyclin structure. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Análisis De Reacciones Químicas
6,9-Thiaprostacyclin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones .
Aplicaciones Científicas De Investigación
In chemistry, it is used as a model compound to study the reactivity and stability of prostacyclin analogues . In biology and medicine, 6,9-Thiaprostacyclin has shown promise as a vasodilator and anti-platelet agent, making it a potential therapeutic agent for thromboembolic disorders . Additionally, it has been used in studies to evaluate the biological activity of prostacyclin analogues and to design new anti-thrombotic agents .
Mecanismo De Acción
The mechanism of action of 6,9-Thiaprostacyclin involves its interaction with prostacyclin receptors on the surface of vascular endothelial cells. By binding to these receptors, this compound activates intracellular signaling pathways that lead to vasodilation and inhibition of platelet aggregation . The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) pathway, which plays a key role in mediating the biological effects of prostacyclin analogues .
Comparación Con Compuestos Similares
6,9-Thiaprostacyclin is unique among prostacyclin analogues due to its enhanced stability and biological activity. Similar compounds include other prostacyclin analogues such as iloprost, treprostinil, and selexipag. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties . For example, iloprost and treprostinil are used clinically for the treatment of pulmonary arterial hypertension, while selexipag is a selective prostacyclin receptor agonist with a longer half-life .
Propiedades
Número CAS |
64868-63-9 |
|---|---|
Fórmula molecular |
C20H32O4S |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]thiophen-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H32O4S/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1 |
Clave InChI |
ZYMMOTNKRGVMJT-OZUDYXHBSA-N |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)S2)O)O |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/S2)O)O |
SMILES canónico |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)S2)O)O |
Sinónimos |
6,9-thia-PGX 6,9-thiaprostacyclin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















